2-methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-Methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 2-methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-Methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives. Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various acids and bases
Scientific Research Applications
2-Methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Biological Studies: The compound is used in the synthesis of various biologically active molecules and as a probe in biochemical assays.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other signaling molecules involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Methyl 2-(6-bromo-2-oxo-2H-chromene-3-carboxamido)-5-(1-phenylethyl)thiophene-3-carboxylate
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications .
Properties
Molecular Formula |
C17H11BrO4 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
(2-methylphenyl) 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H11BrO4/c1-10-4-2-3-5-14(10)21-16(19)13-9-11-8-12(18)6-7-15(11)22-17(13)20/h2-9H,1H3 |
InChI Key |
YMAOSUFCHMAAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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